Methyl 2,3-dibromo-3-methylbutanoate
Description
Methyl 2,3-dibromo-3-methylbutanoate is a brominated methyl ester characterized by two bromine atoms at positions 2 and 3 of the butanoate backbone, along with a methyl substituent at position 2. Brominated esters like this are typically utilized in organic synthesis for their electrophilic reactivity, enabling nucleophilic substitutions or elimination reactions due to the presence of bromine atoms .
Properties
CAS No. |
63881-44-7 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
methyl 2,3-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C6H10Br2O2/c1-6(2,8)4(7)5(9)10-3/h4H,1-3H3 |
InChI Key |
KKJPCDBQXULUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OC)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)
Structural Differences :
- Ester Group : Ethyl ester vs. methyl ester in the target compound.
- Substituents : A single bromine at position 2 and two methyl groups at position 3, compared to two bromines (positions 2 and 3) and one methyl group in the target compound.
Key Properties :
- Molecular Formula : C8H15BrO2 vs. C7H10Br2O2 for the target compound.
- Reactivity : The ethyl ester’s single bromine may favor nucleophilic substitution (e.g., SN2 reactions) at position 2, while the target compound’s dual bromines could enable sequential substitution or elimination pathways .
Synthesis: Ethyl 2-bromo-3,3-dimethylbutanoate is synthesized via esterification or bromination of pre-existing esters. This contrasts with the likely bromination steps required for the target compound, which may involve harsher reagents like PBr3 or HBr .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
Structural Differences :
Key Properties :
- Applications : Used in pharmaceutical intermediates due to its chiral center and directing groups (e.g., for metal-catalyzed C–H bond functionalization) .
- Synthesis: Prepared via nucleophilic substitution between methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethyl reagents, highlighting the role of amino groups in directing reactivity. The target compound’s synthesis would instead prioritize bromination .
Methyl 2-Benzoylamino-3-oxobutanoate
Structural Differences :
- Substituents: Features a benzoylamino group at position 2 and a ketone at position 3, contrasting with bromine atoms in the target compound.
Reactivity :
- Undergoes condensation reactions with aromatic amines to form enaminones, a pathway less likely for brominated esters like the target compound, which may instead undergo dehydrohalogenation .
Physical and Chemical Properties Comparison
| Property | Methyl 2,3-Dibromo-3-methylbutanoate | Ethyl 2-Bromo-3,3-dimethylbutanoate | Methyl (2S)-3,3-Dimethyl-2-(TFA)butanoate |
|---|---|---|---|
| Molecular Weight | ~290 g/mol (estimated) | 223.11 g/mol | ~245 g/mol (estimated) |
| Halogen Content | 2 Br atoms | 1 Br atom | None |
| Ester Group | Methyl | Ethyl | Methyl |
| Key Reactivity | Electrophilic substitution/elimination | SN2 substitution | C–H functionalization |
| Synthetic Method | Bromination of precursor ester | Esterification/bromination | Amination and chiral resolution |
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